![molecular formula C16H14N2O4S3 B12934871 2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine](/img/structure/B12934871.png)
2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine is an organic compound that belongs to the class of thiophene derivatives. This compound is known for its unique structural properties, which include two 2,3-dihydrothieno[3,4-b][1,4]dioxin units attached to a central thiophene ring. The presence of these units imparts significant electronic and optical properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 2,3-dihydrothieno[3,4-b][1,4]dioxin units: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment to the central thiophene ring: The 2,3-dihydrothieno[3,4-b][1,4]dioxin units are then attached to a thiophene ring through a series of coupling reactions.
Introduction of the diamine functionality:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated processes and continuous flow reactors to ensure high yield and purity.
Analyse Des Réactions Chimiques
2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiol derivatives.
Applications De Recherche Scientifique
2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of conjugated polymers and other advanced materials with unique electronic properties.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of organic semiconductors, electrochromic devices, and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in electron transfer reactions, which can modulate the activity of enzymes and other proteins. Additionally, its structural features enable it to bind to specific receptors, influencing cellular signaling pathways and leading to various biological effects.
Comparaison Avec Des Composés Similaires
2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine can be compared with other thiophene derivatives, such as:
2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene: This compound lacks the diamine functionality, resulting in different electronic and optical properties.
3,6-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene: The position of the 2,3-dihydrothieno[3,4-b][1,4]dioxin units is different, leading to variations in reactivity and applications.
2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-dicarboxylate: This compound has carboxylate groups instead of diamine groups, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of electronic properties and functional groups, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C16H14N2O4S3 |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
2,5-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine |
InChI |
InChI=1S/C16H14N2O4S3/c17-9-10(18)14(16-12-8(6-24-16)20-2-4-22-12)25-13(9)15-11-7(5-23-15)19-1-3-21-11/h5-6H,1-4,17-18H2 |
Clé InChI |
APDSUCPNUVKYAC-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(SC=C2O1)C3=C(C(=C(S3)C4=C5C(=CS4)OCCO5)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Fluorobicyclo[2.1.1]hexan-1-amine](/img/structure/B12934789.png)
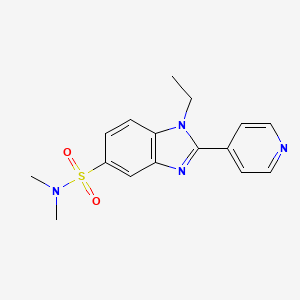
![[(4-Formyl-1-phenyl-1H-imidazol-5-yl)sulfanyl]acetic acid](/img/structure/B12934809.png)
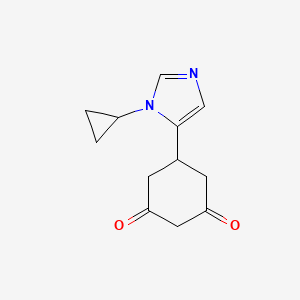
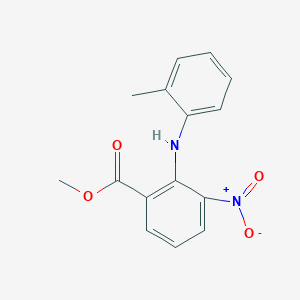
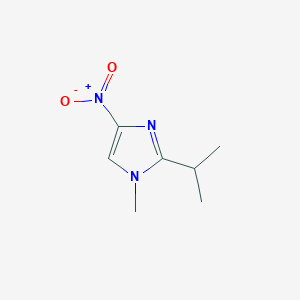
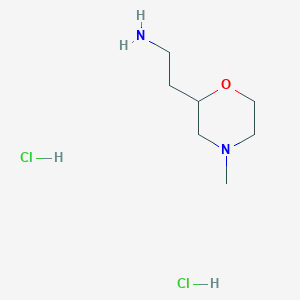

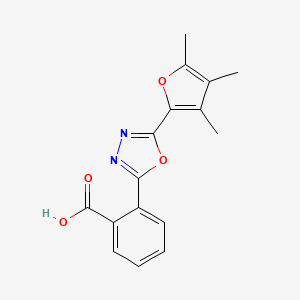
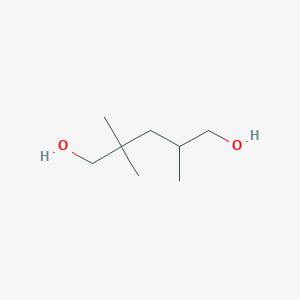
![N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine](/img/structure/B12934868.png)
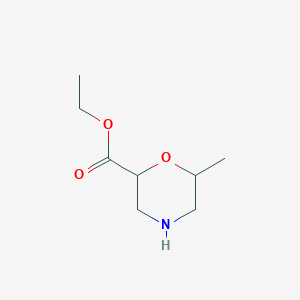
![(R)-3-((R)-1-(6-Bromopyridin-3-yl)ethyl)-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12934880.png)

